3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
Overview
Description
3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one belongs to the class of organic compounds known as diphenylmethanes . Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C23H19NO3 . It has a net charge of 0, an average mass of 357.403, and a mono-isotopic mass of 357.13649 .Scientific Research Applications
Solubility and Oral Bioavailability Improvement
3-Bis(4-methoxyphenyl)methylene-2-indolinone (TAS-301) has been the subject of studies aiming to enhance its solubility and oral bioavailability. One approach involved its melt-adsorption on a porous calcium silicate, Florite® RE (FLR), which resulted in a significant increase in solubility, dissolution rate, and enhanced oral bioavailability in rats and dogs. This improvement was attributed to the transformation of the drug into an amorphous state, which was more stable and bioavailable than its crystalline counterpart (Kinoshita et al., 2003). Further, the optimization of preparation factors such as adsorbent type, drug/adsorbent ratio, heating conditions, and drug particle size were crucial for maximizing the stability of the drug in its amorphous state (Kinoshita et al., 2002).
Corrosion Inhibition
A study on the corrosion inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) on mild steel in hydrochloric acid medium demonstrated significant inhibition efficiency, even at low concentrations. This organic compound was found to be a mixed inhibitor, affecting both cathodic and anodic corrosion currents. The adsorption of 4-MAT on steel surfaces followed Langmuir's isotherm, indicating a strong chemisorption interaction (Bentiss et al., 2009).
Chemosensor Development
A Schiff base derivative has shown promise as a multi-responsive fluorescent chemosensor for detecting Zn2+, Cd2+, and I− ions. This sensitivity to multiple analytes makes it an advantageous tool for environmental monitoring, particularly in drinking water analysis. The chemosensing mechanism was elucidated through various spectroscopic techniques, showcasing its potential for real-world applications in detecting metal ions in environmental samples (Purkait et al., 2018).
Synthesis of Heterocycles
The compound has been utilized as a synthon in the efficient regiospecific synthesis of various five and six-membered heterocycles with masked or unmasked aldehyde functionality. This demonstrates its versatility in organic synthesis, offering a pathway to a wide range of heterocyclic compounds that are crucial in medicinal chemistry and materials science (Mahata et al., 2003).
properties
IUPAC Name |
3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYYIJXBRWZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432401 | |
Record name | TAS-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
CAS RN |
193620-69-8 | |
Record name | TAS-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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